2-Amino-5-methylthiophene-3-carbonitrile

Vue d'ensemble

Description

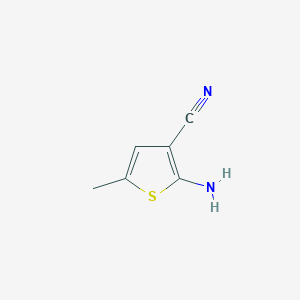

Le 2-amino-5-méthyl-3-thiophènecarbonitrile est un composé organique de formule moléculaire C6H6N2S. Il s’agit d’un dérivé du thiophène, un hétérocycle contenant du soufre, et il se caractérise par la présence d’un groupe amino et d’un groupe nitrile liés au cycle thiophène.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2-amino-5-méthyl-3-thiophènecarbonitrile implique généralement une réaction de Gewald, qui est une réaction à plusieurs composants qui forme des dérivés du thiophène. La réaction implique la condensation de l’aldéhyde propionique, du soufre et du malononitrile pour former le système cyclique thiophène. Le groupe amino est ensuite introduit par des réactions ultérieures .

Méthodes de production industrielle : La production industrielle du 2-amino-5-méthyl-3-thiophènecarbonitrile suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-amino-5-méthyl-3-thiophènecarbonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en groupe amine.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle sont utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines primaires.

Substitution : Divers dérivés du thiophène substitués.

4. Applications de recherche scientifique

Le 2-amino-5-méthyl-3-thiophènecarbonitrile a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif de la synthèse organique pour la préparation de molécules plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antibactériennes et antifongiques.

Industrie : Le composé est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroleptic Agent Synthesis

One of the primary applications of 2-Amino-5-methylthiophene-3-carbonitrile is in the synthesis of olanzapine, an atypical antipsychotic medication. The compound serves as an intermediate in the production of olanzapine, which is known for its efficacy in treating schizophrenia and bipolar disorder. The synthesis process often involves the reaction of this compound with other reagents like N-methyl piperazine under specific conditions to achieve high purity and yield .

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 138.19 g/mol. It appears as a yellow crystalline powder, soluble in methylene chloride, and has a melting point range of 101-103°C .

Material Science

Organic Photoelectric Materials

this compound is also utilized as an organic photoelectric material. It finds applications in organic thin film solar cells and organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for these technologies, which are essential for developing energy-efficient devices .

The safety profile of this compound indicates that it is not classified as harmful by ingestion or skin contact based on available data. However, it can cause eye irritation and should be handled with care to minimize exposure .

Case Studies

Case Study 1: Synthesis of Olanzapine

In a study focused on synthesizing olanzapine, researchers demonstrated that using this compound as a precursor allowed for a more efficient production process. This study highlighted the compound's role in enhancing yield while reducing synthesis time compared to traditional methods .

Case Study 2: Application in OLEDs

Another research project explored the use of this compound in developing OLEDs. The study showed that incorporating this compound into the active layer of OLEDs improved device performance, including brightness and efficiency .

Mécanisme D'action

Le mécanisme d’action du 2-amino-5-méthyl-3-thiophènecarbonitrile dépend de son application spécifique. Dans le contexte de son utilisation comme intermédiaire pharmaceutique, les groupes amino et nitrile du composé jouent un rôle crucial dans sa réactivité et son interaction avec d’autres molécules. Les cibles moléculaires et les voies impliquées varient en fonction du produit pharmaceutique final synthétisé à partir de ce composé .

Composés similaires :

5-Méthyl-2-[(2-nitrophényl)amino]-3-thiophènecarbonitrile :

2-Amino-3-cyano-5-méthylthiophène : Un composé étroitement apparenté présentant des caractéristiques structurelles et une réactivité similaires.

Unicité : Le 2-amino-5-méthyl-3-thiophènecarbonitrile est unique en raison de son motif de substitution spécifique sur le cycle thiophène, ce qui lui confère des propriétés chimiques et une réactivité distinctes. Son rôle d’intermédiaire dans la synthèse de produits pharmaceutiques importants met en évidence son importance .

Comparaison Avec Des Composés Similaires

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:

2-Amino-3-cyano-5-methylthiophene: A closely related compound with similar structural features and reactivity.

Uniqueness: 2-Amino-5-methyl-3-thiophenecarbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .

Activité Biologique

2-Amino-5-methylthiophene-3-carbonitrile (CAS Number: 138564-58-6) is a heterocyclic compound notable for its structural features, including an amino group and a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₆N₂S

- Molecular Weight : 138.19 g/mol

- Density : 1.3 g/cm³

- Melting Point : 101-103 ºC

- Boiling Point : 318.5 ºC at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. These effects are largely attributed to its interactions with biological molecules such as enzymes and receptors.

Table 1: Summary of Biological Activities

The biological effects of this compound can be understood through several mechanisms:

- Enzyme Interaction : The compound can act as an inhibitor for enzymes involved in pro-inflammatory pathways, thus reducing the production of inflammatory mediators.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression related to inflammation and immune response.

- Metabolic Pathways : The compound is involved in various metabolic pathways, facilitating the synthesis of biologically active metabolites that contribute to its pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in vitro by inhibiting specific cytokines involved in inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed primarily through the gastrointestinal tract after oral administration. Its distribution may occur in various tissues, including the liver and kidneys, with hepatic metabolism leading to active metabolites that may retain or alter biological activity .

Table 2: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | Primarily gastrointestinal |

| Distribution | Liver, kidneys, brain |

| Metabolism | Hepatic metabolism to active metabolites |

| Excretion | Urine and feces |

Applications in Research and Medicine

This compound is primarily studied for its potential applications in:

Propriétés

IUPAC Name |

2-amino-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXADLPRHBRTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351023 | |

| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138564-58-6 | |

| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138564-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138564586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-cyano-5-methylthiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK4FNV7HCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 2-Amino-5-methylthiophene-3-carbonitrile in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in the synthesis of Olanzapine [, , ]. This medication is classified as an atypical antipsychotic and is widely used to manage schizophrenia and bipolar disorder. Its significance stems from its role as a precursor in the multi-step synthesis of this important drug.

Q2: Can you describe a typical synthesis route for Olanzapine starting from this compound?

A2: Certainly. One approach [] involves a three-step process:

Q3: Are there any alternative synthetic pathways to produce Olanzapine using this compound?

A3: Yes, another method [] utilizes a slightly different approach. It starts with the condensation of sulfur, propioaldehyde, and malononitrile in the presence of triethylamine. This reaction forms this compound. The subsequent steps involve condensation with 2-fluoronitrobenzene, followed by reduction and ring closure to produce Olanzapine.

Q4: Have there been any studies exploring modifications of this compound for novel drug development?

A4: While the provided research focuses primarily on Olanzapine synthesis, one study [] explored using this compound to synthesize novel substituted quinoline derivatives. These derivatives hold potential for various medicinal applications, although further research is needed to determine their specific biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.